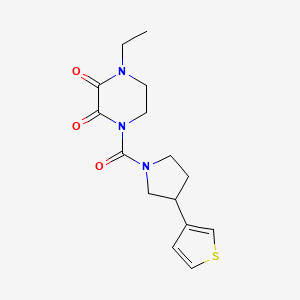

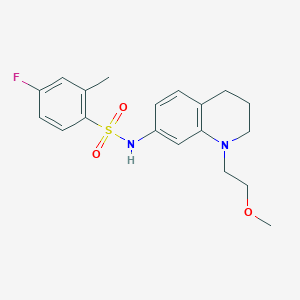

1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiophene-based analogs, like the one , have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine compounds, like the one , have been used widely by medicinal chemists, due mainly to their easy structural modification . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .Applications De Recherche Scientifique

Anticonvulsant Activity

Rybka et al. (2017) synthesized a series of 1,3-substituted pyrrolidine-2,5-dione derivatives to investigate their potential as anticonvulsant agents. The study demonstrated that specific derivatives displayed significant protective indices compared to well-known antiepileptic drugs, suggesting a promising avenue for the development of novel anticonvulsant therapies (Rybka et al., 2017).

Anticancer Activity

Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. The study identified compounds with significant anticancer potential against various cancer cell lines, indicating the therapeutic relevance of piperazine-dione derivatives in oncology research (Kumar et al., 2013).

Anti-inflammatory and Anticancer Evaluation

Another study by Kumar et al. (2014) synthesized heterocyclic compounds derived from 2,6-dioxopiperazine derivatives. These compounds were evaluated for anti-inflammatory and anticancer activities, with several showing promising results in both arenas. This research underscores the dual-functional potential of derivatives in treating inflammation and cancer (Kumar et al., 2014).

Synthesis and Characterization for Molecular Recognition

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors, including derivatives with thiophene components. These chemosensors exhibited selective recognition abilities towards transition metal ions, demonstrating their utility in chemical sensing applications (Gosavi-Mirkute et al., 2017).

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is a promising future for the development and application of “1-Ethyl-4-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione” in various fields of research and industry.

Propriétés

IUPAC Name |

1-ethyl-4-(3-thiophen-3-ylpyrrolidine-1-carbonyl)piperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-2-16-6-7-18(14(20)13(16)19)15(21)17-5-3-11(9-17)12-4-8-22-10-12/h4,8,10-11H,2-3,5-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWPVCHOVQDPQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)

![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)

![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)

![N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea](/img/structure/B2378493.png)

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)

![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)

![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)